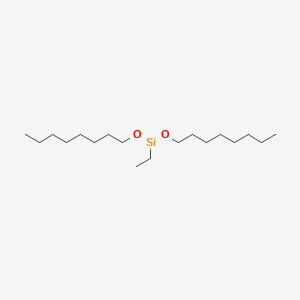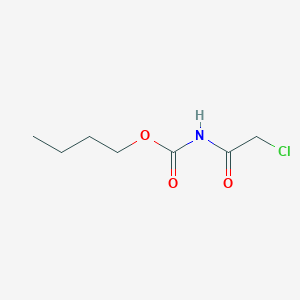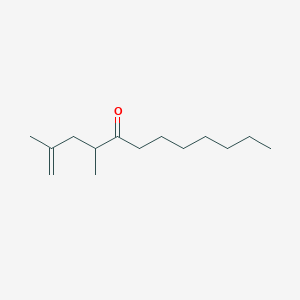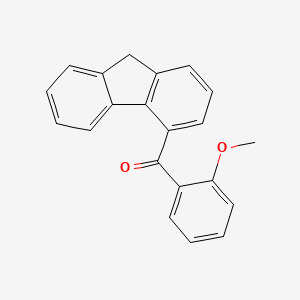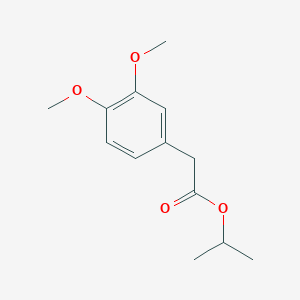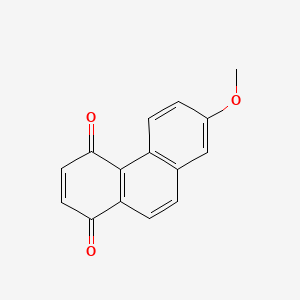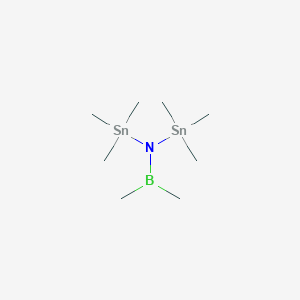
N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine is an organometallic compound that contains both boron and tin atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine can be achieved through a series of reactions involving organotin and organoboron reagents. One common method involves the reaction of trimethylstannyl chloride with a boron-containing compound under controlled conditions. The reaction typically requires an inert atmosphere and the use of a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron and tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron and tin oxides, while substitution reactions can produce various organotin and organoboron derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine has several scientific research applications:
Biology: The compound can be used in the development of new bioactive molecules and as a tool for studying biological processes.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine involves its ability to form stable complexes with other molecules. The boron and tin atoms in the compound can coordinate with various ligands, facilitating catalytic processes and enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylstannyl Arylboronates: These compounds also contain both boron and tin atoms and are used in similar applications.
Trimethylstannyl Chloride: A simpler organotin compound used as a precursor in the synthesis of more complex organotin compounds.
Dialkylboranes: These compounds are used in hydroboration reactions and share some reactivity with N-(Dimethylboranyl)-1,1,1-trimethyl-N-(trimethylstannyl)stannanamine.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both boron and tin. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
Eigenschaften
CAS-Nummer |
63262-05-5 |
|---|---|
Molekularformel |
C8H24BNSn2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
[[bis(trimethylstannyl)amino]-methylboranyl]methane |
InChI |
InChI=1S/C2H6BN.6CH3.2Sn/c1-3(2)4;;;;;;;;/h1-2H3;6*1H3;; |
InChI-Schlüssel |
GJBZMRPVNHAOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C)(C)N([Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



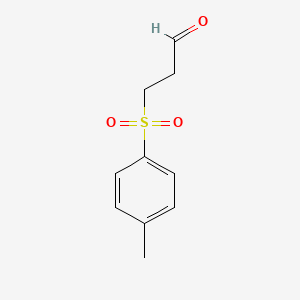
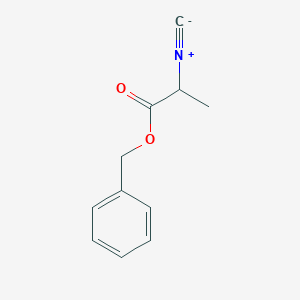
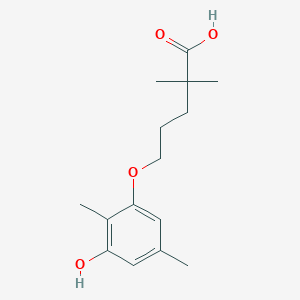
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)

![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)
